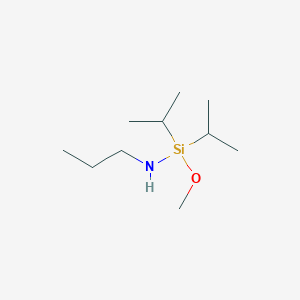
5,6,6-Trimethyl-4,6-dihydroacephenanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,6-Trimethyl-4,6-dihydroacephenanthrylene: is a chemical compound with the molecular formula C16H12 It is a derivative of acephenanthrylene, characterized by the presence of three methyl groups and a partially hydrogenated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene typically involves the hydrogenation of acephenanthrylene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to achieve the desired level of hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene is used as a precursor for the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules. Its structural features make it a suitable candidate for investigating the binding affinities and mechanisms of action of various enzymes and receptors.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets within these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Acephenanthrylene: The parent compound, which lacks the methyl groups and hydrogenation present in 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene.
4,5-Dihydroacephenanthrylene: A partially hydrogenated derivative with different substitution patterns.
6,6-Dimethyl-4,6-dihydroacephenanthrylene: A similar compound with two methyl groups instead of three.
Uniqueness: this compound is unique due to its specific substitution pattern and degree of hydrogenation. These structural features confer distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability are influenced by the presence of the methyl groups and the hydrogenated ring system, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
923057-77-6 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
5,6,6-trimethyl-4H-acephenanthrylene |
InChI |
InChI=1S/C19H18/c1-12-11-13-7-6-9-15-14-8-4-5-10-16(14)19(2,3)18(12)17(13)15/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
RUICILQKVRCSSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C1)C=CC=C3C4=CC=CC=C4C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)



